molecular formula C6H10O B14642574 2-Methyl-6-oxabicyclo[3.1.0]hexane CAS No. 56084-29-8

2-Methyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14642574
CAS No.: 56084-29-8
M. Wt: 98.14 g/mol
InChI Key: WUEOSTHEUQASOE-UHFFFAOYSA-N
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Description

2-Methyl-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclization reactions using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C) can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for 2-Methyl-6-oxabicyclo[31

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2-Methyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

56084-29-8

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H10O/c1-4-2-3-5-6(4)7-5/h4-6H,2-3H2,1H3

InChI Key

WUEOSTHEUQASOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1O2

Origin of Product

United States

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